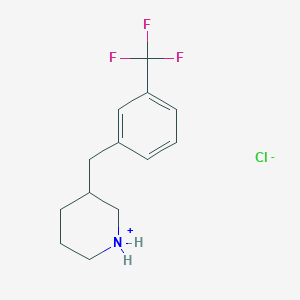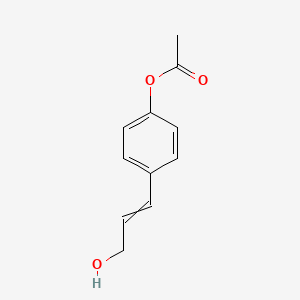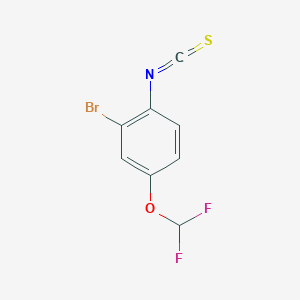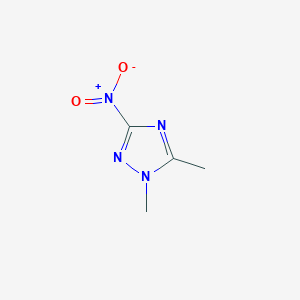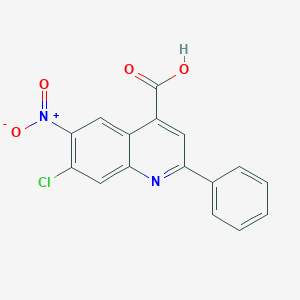
7-Chloro-6-nitro-2-phenylquinoline-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-6-nitro-2-phenylquinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a chloro, nitro, and phenyl group attached to a quinoline core. The presence of these functional groups contributes to its significant biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-6-nitro-2-phenylquinoline-4-carboxylic acid typically involves the cyclization of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in an ethanol medium. This reaction is facilitated by microwave irradiation, which significantly reduces the reaction time and increases the yield . The intermediate formed, 7-chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid, is then further reacted with various substituted amines to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and energy-efficient methods, is also explored to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 7-Chloro-6-nitro-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are used.
Major Products:
Reduction of Nitro Group: 7-chloro-6-amino-2-phenylquinoline-4-carboxylic acid.
Substitution of Chloro Group: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-Chloro-6-nitro-2-phenylquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit topoisomerase II.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division. By binding to the ATPase domain of topoisomerase II, it prevents the enzyme from functioning correctly, leading to DNA damage and apoptosis in cancer cells . This mechanism makes it a promising candidate for anticancer drug development.
Comparación Con Compuestos Similares
- 7-Chloro-6-fluoro-2-phenylquinoline-4-carboxylic acid
- 6-Amino-7-chloro-2-phenylquinoline-4-carboxylic acid
- 2-Phenylquinoline-4-carboxylic acid derivatives
Uniqueness: 7-Chloro-6-nitro-2-phenylquinoline-4-carboxylic acid stands out due to its specific combination of functional groups, which confer unique biological activities and chemical reactivity. The presence of both chloro and nitro groups enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy as a therapeutic agent .
Propiedades
Fórmula molecular |
C16H9ClN2O4 |
|---|---|
Peso molecular |
328.70 g/mol |
Nombre IUPAC |
7-chloro-6-nitro-2-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H9ClN2O4/c17-12-8-14-10(7-15(12)19(22)23)11(16(20)21)6-13(18-14)9-4-2-1-3-5-9/h1-8H,(H,20,21) |
Clave InChI |
XJUDMBDAEOKMMV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=CC(=C(C=C3C(=C2)C(=O)O)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-8-bromo-5,10-dihydrobenzo[g]quinazoline](/img/structure/B13717095.png)
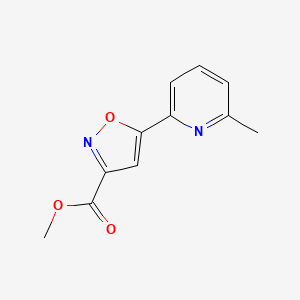
![2-Chloro-1-[7-(4-methoxy-benzylidene)-3-(4-methoxy-phenyl)-3,3a,4,5,6,7-hexahydro-indazol-2-yl]-propan-1-one](/img/structure/B13717099.png)
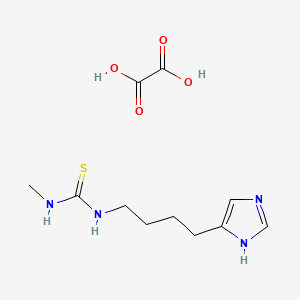
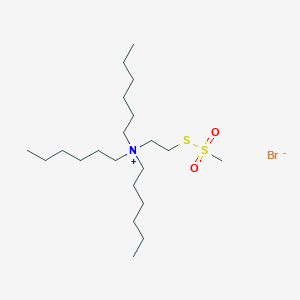
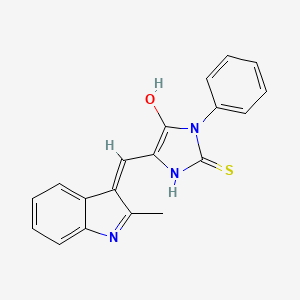
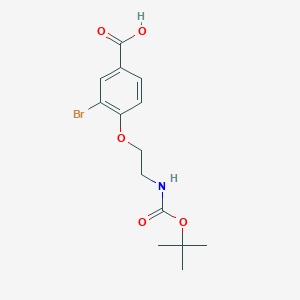
![7-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B13717145.png)
